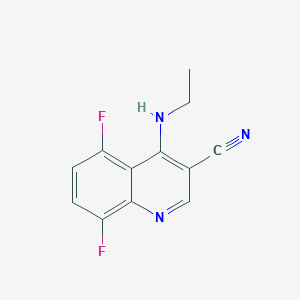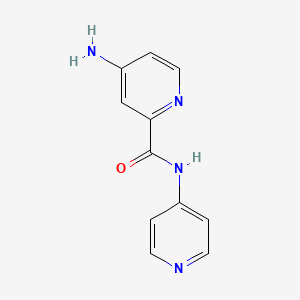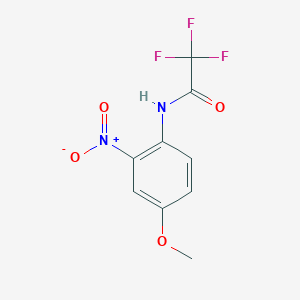![molecular formula C11H19NO4 B7554893 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid, also known as MAPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPPA is a piperidine derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid is not fully understood. However, it has been reported to interact with the GABAergic and glutamatergic systems in the brain. It has been suggested that 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid may act as a modulator of the GABAergic system, which could contribute to its potential anticonvulsant and anxiolytic effects.
Biochemical and physiological effects:
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its potential anxiolytic and anticonvulsant effects. Additionally, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been reported to decrease the levels of glutamate in the brain, which could contribute to its potential neuroprotective effects.
実験室実験の利点と制限
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments. It is a stable compound and can be synthesized with high purity. Additionally, it has shown potential as a drug candidate for various diseases. However, there are also some limitations associated with 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. The mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic effects.
将来の方向性
There are several future directions for the research of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. First, further studies are needed to fully understand the mechanism of action of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid. Additionally, more research is needed to investigate its potential therapeutic effects in various diseases. Finally, the development of new synthesis methods for 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid could lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has shown potential as an analgesic, anticonvulsant, and anti-inflammatory agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential therapeutic effects of 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid.
合成法
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid can be synthesized using different methods, including the reaction of piperidine with 2-methoxyacetyl chloride followed by the reaction with 3-bromopropionic acid. Another method involves the reaction of piperidine with 3-bromopropionic acid followed by the reaction with 2-methoxyacetyl chloride. Both methods have been reported in the literature and yield 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid with high purity.
科学的研究の応用
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to have potential as an analgesic, anticonvulsant, and anti-inflammatory agent. Additionally, 3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[1-(2-methoxyacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-16-8-10(13)12-7-3-2-4-9(12)5-6-11(14)15/h9H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGQWPHDKAEMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)